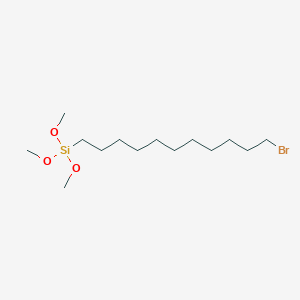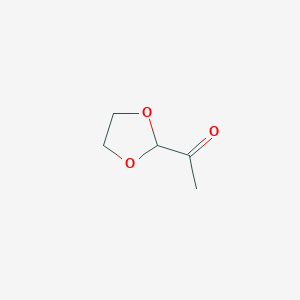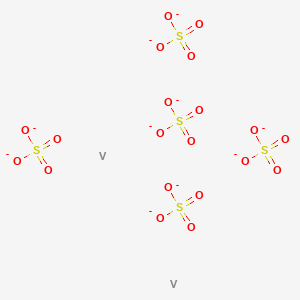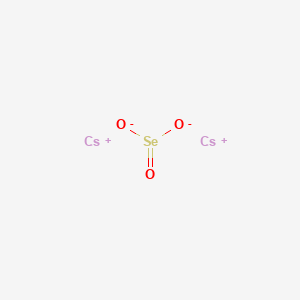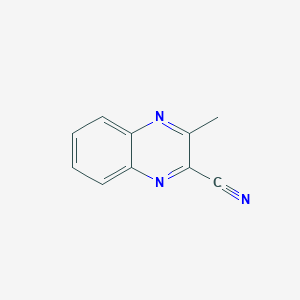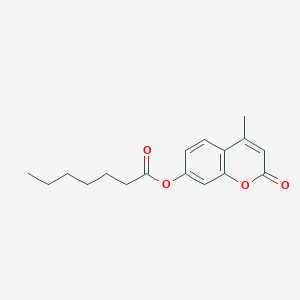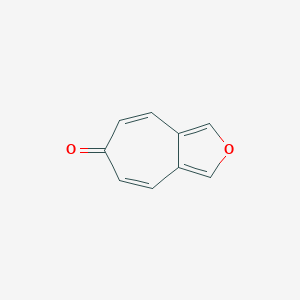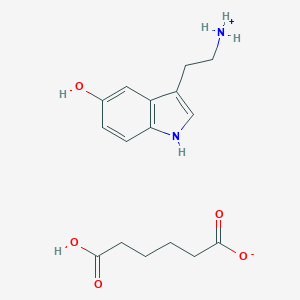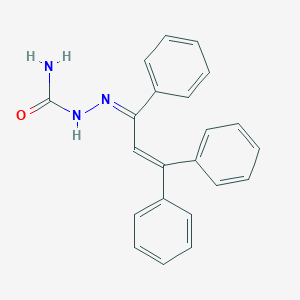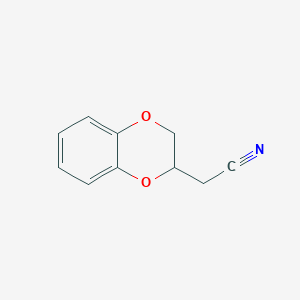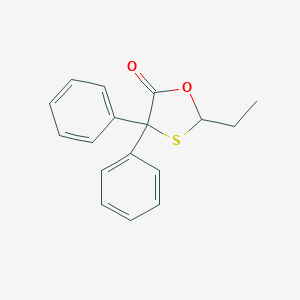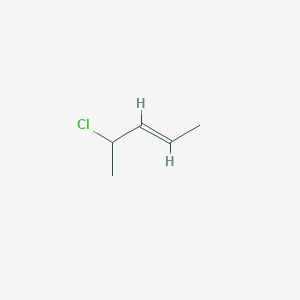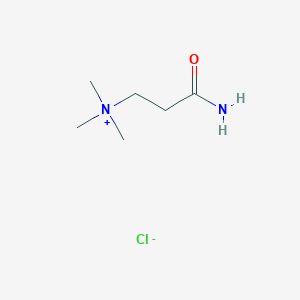
Propionamide, 3-(trimethylammonio)-, chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propionamide, 3-(trimethylammonio)-, chloride, also known as Betaine hydrochloride, is a chemical compound commonly used in scientific research. It is a quaternary ammonium salt that is synthesized from betaine, which is a naturally occurring compound found in beets, spinach, and other vegetables. Betaine hydrochloride is used in various scientific applications, including as a reagent in biochemical assays and as a supplement in cell culture media.
Aplicaciones Científicas De Investigación
Propionamide, 3-(trimethylammonio)-, chloride hydrochloride is used in various scientific research applications, including as a reagent in biochemical assays and as a supplement in cell culture media. In biochemical assays, betaine hydrochloride is used to stabilize proteins and enzymes, as well as to enhance their activity. It is also used as a denaturant to unfold proteins for structural studies. In cell culture media, betaine hydrochloride is used to enhance cell growth and survival, as well as to protect cells from osmotic stress.
Mecanismo De Acción
The mechanism of action of betaine hydrochloride is not fully understood, but it is believed to be related to its ability to act as an osmoprotectant. Propionamide, 3-(trimethylammonio)-, chloride hydrochloride is known to accumulate in cells under conditions of osmotic stress, where it helps to maintain cell volume and prevent cell damage. It is also believed to interact with proteins and enzymes, stabilizing their structure and enhancing their activity.
Efectos Bioquímicos Y Fisiológicos
Propionamide, 3-(trimethylammonio)-, chloride hydrochloride has several biochemical and physiological effects, including its ability to stabilize proteins and enzymes, enhance their activity, and protect cells from osmotic stress. It has also been shown to have antioxidant properties, which may help to protect cells from oxidative damage. In addition, betaine hydrochloride has been shown to improve liver function and reduce the risk of fatty liver disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of betaine hydrochloride is its ability to stabilize proteins and enzymes, making it a valuable reagent in biochemical assays. It is also relatively inexpensive and easy to synthesize, making it accessible to researchers with limited resources. However, betaine hydrochloride has some limitations, including its potential to interfere with some assays and its variability in quality depending on the source of the betaine used for synthesis.
Direcciones Futuras
There are many potential future directions for research on betaine hydrochloride. One area of interest is its potential as a therapeutic agent for various diseases, including liver disease, diabetes, and cardiovascular disease. Another area of interest is its potential as a biomarker for disease diagnosis and prognosis. Additionally, further research is needed to fully understand the mechanism of action of betaine hydrochloride and its effects on cellular processes.
Métodos De Síntesis
Propionamide, 3-(trimethylammonio)-, chloride hydrochloride is synthesized from betaine through a simple process of acidification. Propionamide, 3-(trimethylammonio)-, chloride is first extracted from natural sources, such as sugar beets or spinach, and then purified. The purified betaine is then dissolved in hydrochloric acid, and the resulting solution is evaporated to dryness. The dried residue is then ground into a fine powder, which is the final product.
Propiedades
Número CAS |
19174-30-2 |
|---|---|
Nombre del producto |
Propionamide, 3-(trimethylammonio)-, chloride |
Fórmula molecular |
C6H15ClN2O |
Peso molecular |
166.65 g/mol |
Nombre IUPAC |
(3-amino-3-oxopropyl)-trimethylazanium;chloride |
InChI |
InChI=1S/C6H14N2O.ClH/c1-8(2,3)5-4-6(7)9;/h4-5H2,1-3H3,(H-,7,9);1H |
Clave InChI |
CDFQSFJIPNKPJZ-UHFFFAOYSA-N |
SMILES |
C[N+](C)(C)CCC(=O)N.[Cl-] |
SMILES canónico |
C[N+](C)(C)CCC(=O)N.[Cl-] |
Sinónimos |
2-carbamoylethyl-trimethyl-azanium chloride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



